Cas no 1805660-07-4 (Ethyl 5-cyano-4-ethyl-2-methylphenylacetate)

Ethyl 5-cyano-4-ethyl-2-methylphenylacetate structure
1805660-07-4 structure
Product Name:Ethyl 5-cyano-4-ethyl-2-methylphenylacetate
CAS No:1805660-07-4
MF:C14H17NO2
MW:231.290283918381
CID:5010007
Update Time:2025-09-28

Ethyl 5-cyano-4-ethyl-2-methylphenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-cyano-4-ethyl-2-methylphenylacetate
    • Inchi: 1S/C14H17NO2/c1-4-11-6-10(3)12(7-13(11)9-15)8-14(16)17-5-2/h6-7H,4-5,8H2,1-3H3
    • InChI Key: NPJBDLFOMNTIGX-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=C(C#N)C(CC)=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 305
  • XLogP3: 3
  • Topological Polar Surface Area: 50.1

Ethyl 5-cyano-4-ethyl-2-methylphenylacetate Pricemore >>

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Additional information on Ethyl 5-cyano-4-ethyl-2-methylphenylacetate

Ethyl 5-cyano-4-ethyl-2-methylphenylacetate (CAS No. 1805660-07-4): A Comprehensive Overview

Ethyl 5-cyano-4-ethyl-2-methylphenylacetate (CAS No. 1805660-07-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, holds promise in various applications, particularly in the development of novel therapeutic agents and advanced chemical synthesis methodologies.

The molecular structure of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate consists of a phenyl ring substituted with a cyano group at the 5-position, an ethyl group at the 4-position, and a methyl group at the 2-position. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of the cyano group, in particular, enhances its utility in various chemical transformations, including nucleophilic additions and condensation reactions.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds like Ethyl 5-cyano-4-ethyl-2-methylphenylacetate. Research studies have demonstrated its role as a precursor in the synthesis of bioactive molecules that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The structural features of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate make it an attractive scaffold for further derivatization, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate is its versatility in synthetic applications. The compound serves as a key intermediate in the preparation of more complex molecules, facilitating the development of novel drug candidates. Its reactivity with various nucleophiles and electrophiles makes it a valuable tool for chemists working on complex organic syntheses. Additionally, the compound's stability under various reaction conditions enhances its practicality in industrial-scale production processes.

The cyano group present in Ethyl 5-cyano-4-ethyl-2-methylphenylacetate is particularly noteworthy due to its ability to participate in multiple types of chemical reactions. This functional group can undergo reduction to form an amine or undergo hydrolysis to yield a carboxylic acid derivative. Such transformations are crucial in medicinal chemistry, where the conversion of one functional group to another can significantly alter the biological activity of a molecule. The ability to modify Ethyl 5-cyano-4-ethyl-2-methylphenylacetate in this way makes it a versatile building block for drug discovery efforts.

Recent advancements in computational chemistry have further enhanced the utility of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate. Molecular modeling studies have revealed insights into its interactions with biological targets, providing valuable information for rational drug design. These computational approaches have enabled researchers to predict the binding affinity and specificity of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate derivatives, thereby accelerating the discovery process.

The synthesis of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by cyanation and esterification steps. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce Ethyl 5-cyano-4-ethyl-2-methylphenylacetate on an industrial scale.

The safety profile of Ethyl 5-cyano-4-ethyl-2-methylphenylacetate is another critical consideration in its application and handling. While this compound is not classified as hazardous under standard conditions, appropriate precautions must be taken to ensure safe handling practices. This includes using personal protective equipment (PPE) such as gloves and goggles during laboratory work and ensuring proper ventilation when handling larger quantities.

In conclusion, Ethyl 5-cyano-4-ethyl-2-methylphenylacetate (CAS No. 1805660-07) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents and advanced chemical methodologies. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.

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